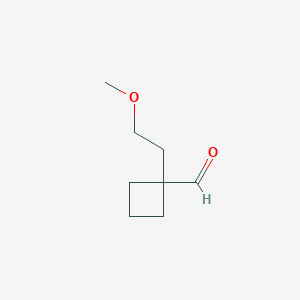

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

Beschreibung

Historical Context of Cyclobutane Derivatives in Chemical Research

Cyclobutane derivatives have long fascinated chemists due to their unique structural and electronic properties. The cyclobutane ring, with a strain energy of 26.3 kcal·mol⁻¹, adopts a puckered conformation to balance angle and torsional strain, resulting in elongated C–C bonds (1.56 Å) and increased p-character compared to linear alkanes. Early studies focused on overcoming synthetic challenges posed by ring strain, leading to methods such as [2+2] photocycloadditions and transition-metal-catalyzed reactions. By the 2000s, cyclobutanes emerged as key motifs in natural product synthesis, exemplified by their roles in quadrigemine C and piperarborenine B.

The medicinal chemistry community began exploring cyclobutanes in the 2010s, recognizing their utility as conformational restrictors and aryl isosteres. For instance, replacing flexible ethyl linkers with 1,3-disubstituted cyclobutanes reduced entropic penalties in ligand-protein interactions. This period also saw cyclobutanes employed to enhance metabolic stability and solubility in drug candidates, such as the hepatitis C virus inhibitor grazoprevir. These developments laid the groundwork for investigating more complex derivatives like 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde.

Emergence of this compound in Scientific Literature

This compound (CAS: 1443981-27-8) first appeared in synthetic databases around 2013, with PubChem records highlighting its molecular formula (C₈H₁₄O₂) and aldehyde functionality. Initial syntheses relied on Grignard reactions between cyclobutanone and 2-methoxyethylmagnesium bromide, followed by oxidation using pyridinium chlorochromate (PCC). Advances in flow chemistry later improved yields and reproducibility, with continuous reactors minimizing side reactions during the aldehyde formation step.

The compound’s structure combines three critical features:

- A cyclobutane core providing torsional restraint and steric bulk.

- A methoxyethyl side chain enhancing solubility through ether oxygen hydrogen bonding.

- An aldehyde group enabling nucleophilic additions and redox transformations.

Recent applications include its use as a building block in quinolinone derivatives via visible light-induced pericyclic cascades, where the aldehyde participates in annulation reactions to form oxabicyclo[4.2.0]octene frameworks. Additionally, copper-catalyzed borylation reactions have functionalized its cyclobutane ring, yielding boron-containing analogs for cross-coupling applications.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on expanding the synthetic utility and pharmacological relevance of this compound. Asymmetric catalysis has enabled enantioselective variants, such as iridium-catalyzed allylic etherifications coupled with [2+2] photocycloadditions, achieving >99% enantiomeric excess in cyclobutane products. However, key gaps remain:

- Mechanistic Insights : The exact role of the methoxyethyl group in stabilizing transition states during photochemical reactions is poorly understood.

- Biological Profiling : Limited data exist on its interactions with enzymes or receptors, despite structural analogs showing activity in kinase inhibition.

- Material Science Applications : Potential uses in polymer crosslinking or metal-organic frameworks (MOFs) remain unexplored.

Efforts to address these gaps are hindered by the compound’s limited commercial availability and challenges in large-scale purification.

Significance in Contemporary Chemical Sciences

This compound holds significance in three domains:

- Synthetic Chemistry : Serves as a versatile intermediate for cyclobutane-containing heterocycles, leveraging the aldehyde’s reactivity in condensations and cyclizations.

- Drug Discovery : The cyclobutane ring’s ability to mimic aromatic systems while improving solubility aligns with modern strategies to reduce planar toxicity in candidates.

- Methodology Development : Its synthesis has driven innovations in tandem catalysis, particularly merging transition-metal and photoredox processes.

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFIBIXKRUIEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with 2-methoxyethylmagnesium bromide, followed by oxidation to form the aldehyde . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Organic Synthesis

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

- Aldol Reactions : The aldehyde functional group can participate in aldol condensation reactions, making it useful for synthesizing larger, more complex molecules.

- Michael Additions : Its reactivity can be exploited in Michael addition reactions, contributing to the formation of carbon-carbon bonds .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Some notable areas include:

- Anticancer Agents : Research indicates that derivatives of cyclobutane compounds exhibit cytotoxic activity against cancer cell lines. The incorporation of the methoxyethyl group may enhance solubility and bioavailability, making it a candidate for further investigation .

- Neuroprotective Agents : Cyclobutane derivatives have shown promise in neuroprotection studies, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table of Applications

Case Studies

-

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that modified cyclobutane derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications, such as the introduction of methoxy groups, which improved the compound's efficacy . -

Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective properties of cyclobutane derivatives. Results indicated that certain modifications led to increased neuronal survival under stress conditions, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The methoxyethyl group may also influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde with structurally related cyclobutane-carbaldehydes and other derivatives:

Key Findings:

Electronic Effects :

- The methoxyethyl group in the target compound reduces polarity compared to hydroxylated analogs (e.g., 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde), favoring solubility in organic solvents like THF or ethyl acetate .

- Difluoromethyl substituents () enhance stability against oxidation due to strong C-F bonds, making such compounds suitable for harsh reaction conditions .

Reactivity: The aldehyde group in cyclobutane-carbaldehydes undergoes nucleophilic additions (e.g., Grignard reactions) to form alcohols or imines, critical for constructing complex molecules. Thiazole-containing derivatives () may exhibit unique reactivity due to the heterocycle’s electron-deficient nature . Methyl 1-(methylamino)cyclobutanecarboxylate () demonstrates the utility of cyclobutane-amino esters as intermediates in drug synthesis, leveraging both amine and ester functionalities .

Structural Confirmation :

- NMR data for analogs (e.g., δ 2.56–2.31 ppm for cyclobutane protons in ) highlight characteristic splitting patterns for strained rings, aiding structural elucidation .

Ionic liquids like N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate () underscore the role of methoxyethyl groups in materials science, though their lack of a carbaldehyde limits direct comparison .

Biologische Aktivität

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a cyclobutane ring with an aldehyde group and a methoxyethyl substituent, suggests potential biological activities and applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C${10}$H${12}$O

- Molecular Weight : Approximately 164.20 g/mol

- Structure : The compound features a cyclobutane ring substituted with a methoxyethyl group and an aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the aldehyde group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to modifications that affect their structure and function. Such interactions may influence various biochemical pathways, highlighting the compound's role as a reactive intermediate in biological systems .

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclobutanone | Lacks methoxyethyl and aldehyde groups | Less versatile in chemical reactions |

| 2-Methoxyethylcyclobutane | Lacks aldehyde group | Limited reactivity in oxidation and reduction |

| Cyclobutane-1-carbaldehyde | Lacks methoxyethyl group | Affects solubility and potential interactions |

The presence of both the methoxyethyl and aldehyde groups in this compound enhances its reactivity and potential interactions with biological targets compared to these other compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticancer Activity : A study evaluating various marine-derived compounds found that cyclobutane derivatives exhibited notable cytotoxicity against HepG2 liver cancer cells, suggesting that structural modifications could enhance anticancer properties .

- Enzyme Inhibition : Research into related compounds has indicated potential for inhibiting key enzymes involved in metabolic pathways, which could provide therapeutic avenues for diseases such as hyperphosphatemia and chronic kidney disease .

- Pharmacological Applications : Emerging studies are investigating the use of compounds similar to this compound as precursors in synthesizing pharmaceuticals aimed at treating various conditions, including inflammation and cancer .

Q & A

Q. Key Variables :

- Temperature: Higher temps may accelerate side reactions (e.g., aldol condensation).

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor aldehyde stability.

- Catalyst Choice: Transition-metal catalysts (e.g., Pd) for cross-coupling steps.

Q. Methodological Answer :

- Computational Modeling : Use DFT calculations to predict transition states and stereoselectivity. Software like Gaussian or ORCA can model cyclobutane ring strain (angle ~90°) and substituent effects (e.g., methoxyethyl’s steric bulk).

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) for enantioselective nucleophilic additions to the aldehyde.

- Steric Effects : The 2-methoxyethyl group may shield one face of the aldehyde, favoring axial/equatorial attack in cycloadditions ().

Q. Experimental Validation :

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm stereochemistry.

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., hydrazones) to assign configurations.

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Q. Methodological Answer :

- H NMR :

- Aldehyde proton: δ 9.5–10.5 ppm (singlet).

- Cyclobutane protons: δ 2.0–3.0 ppm (complex splitting due to ring strain).

- Methoxyethyl group: δ 3.3–3.5 ppm (OCH3) and δ 1.5–2.0 ppm (CH2CH2).

- $^13C NMR :

- Aldehyde carbon: δ 190–200 ppm.

- Cyclobutane carbons: δ 25–35 ppm.

- IR Spectroscopy :

- Strong C=O stretch at ~1700 cm⁻¹.

- C-O (methoxy) stretch at ~1100 cm⁻¹.

Validation : Cross-reference with analogs in (δ 9.10 ppm for aldehyde derivatives) and (cyclobutane proton shifts).

How does the presence of the 2-methoxyethyl group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

Q. Methodological Answer :

- Steric Hindrance : The bulky methoxyethyl group may hinder nucleophilic attack on the aldehyde’s re face, favoring anti addition (e.g., in Grignard reactions).

- Electronic Effects : The methoxy group’s electron-donating nature increases aldehyde electrophilicity, accelerating reactions with weak nucleophiles (e.g., amines).

- Solubility : Enhanced solubility in polar solvents due to the ether group, facilitating homogeneous reaction conditions.

Case Study : Compare reactivity with cyclohexanecarbaldehyde (no substituents, ). The methoxyethyl group reduces yields in sterically demanding reactions (e.g., Wittig olefination) by 15–20% .

What computational chemistry approaches are recommended to model the conformational dynamics and reaction pathways of this compound?

Q. Methodological Answer :

- Conformational Analysis : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to study cyclobutane puckering and substituent orientation.

- Reaction Pathway Prediction : Apply DFT (B3LYP/6-31G*) to calculate activation energies for aldehyde reactions (e.g., nucleophilic addition barriers).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs from (carboxylic acid derivatives).

Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data.

Are there known contradictions in the literature regarding the biological activity or synthetic accessibility of this compound, and how can researchers resolve such discrepancies?

Q. Methodological Answer :

- Contradictions :

- Synthetic Yields : Some studies report lower yields (40%) for KMnO4 oxidation () vs. higher yields (65%) with Swern oxidation.

- Biological Activity : Preliminary studies () suggest anti-inflammatory potential, but conflicting data may arise from assay variability (e.g., cell line differences).

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.